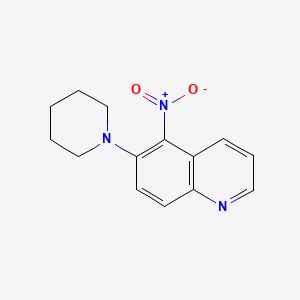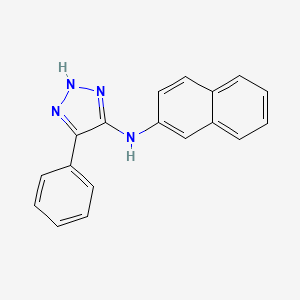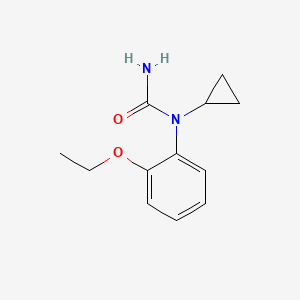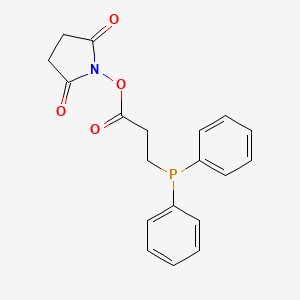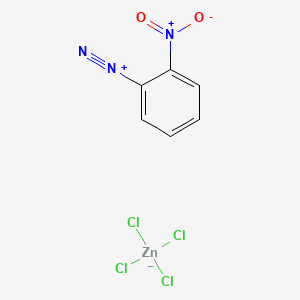
2-nitrobenzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitrobenzenediazonium;tetrachlorozinc(2-), also known by its Chemical Abstracts Service (CAS) number 15636-56-3, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The preparation of 2-nitrobenzenediazonium;tetrachlorozinc(2-) involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and vary by manufacturer, general synthetic routes include:
Starting Materials: The synthesis typically begins with commercially available starting materials.
Reaction Conditions: The reactions are conducted under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the required purity.
Chemical Reactions Analysis
2-nitrobenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-nitrobenzenediazonium;tetrachlorozinc(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is utilized in biological studies to understand its effects on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-nitrobenzenediazonium;tetrachlorozinc(2-) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-nitrobenzenediazonium;tetrachlorozinc(2-) can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 203-622-2: Cyclohexyl bromide, used in organic synthesis.
Einecs 203-154-9: 4-Bromoacetanilide, used in pharmaceutical research.
Einecs 204-317-7: Methyl salicylate, used in topical analgesics.
Compared to these compounds, 2-nitrobenzenediazonium;tetrachlorozinc(2-) may offer unique properties or reactivity that make it particularly valuable for specific applications.
Properties
CAS No. |
15636-56-3 |
|---|---|
Molecular Formula |
C6H4Cl4N3O2Zn- |
Molecular Weight |
357.297 |
IUPAC Name |
2-nitrobenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C6H4N3O2.4ClH.Zn/c7-8-5-3-1-2-4-6(5)9(10)11;;;;;/h1-4H;4*1H;/q+1;;;;;+2/p-4 |
InChI Key |
FBINNMHEMQSTMP-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-].Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)

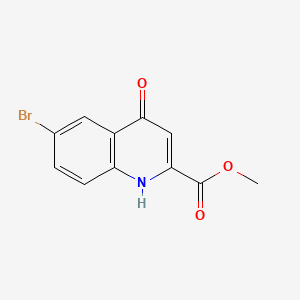
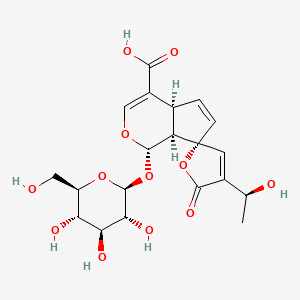
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/new.no-structure.jpg)
